molecular formula C14H10N2O5 B6400979 4-(3-Aminocarbonylphenyl)-2-nitrobenzoic acid CAS No. 1261973-67-4

4-(3-Aminocarbonylphenyl)-2-nitrobenzoic acid

Cat. No.: B6400979
CAS No.: 1261973-67-4
M. Wt: 286.24 g/mol
InChI Key: ITAUVQNRKSPKJY-UHFFFAOYSA-N
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Description

4-(3-Aminocarbonylphenyl)-2-nitrobenzoic acid is an organic compound that features both nitro and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminocarbonylphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a benzoic acid derivative followed by amide formation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminocarbonylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides in the presence of a Lewis acid catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.

Major Products

    Reduction: The major product is 4-(3-Aminocarbonylphenyl)-2-aminobenzoic acid.

    Substitution: Products vary depending on the substituent introduced.

    Hydrolysis: The products are 3-aminobenzoic acid and 2-nitrobenzoic acid.

Scientific Research Applications

4-(3-Aminocarbonylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Aminocarbonylphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, potentially leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Lacks the amide group, making it less versatile in forming hydrogen bonds.

    3-Aminobenzoic acid: Lacks the nitro group, reducing its potential for redox reactions.

    2-Nitrobenzoic acid: Similar in structure but lacks the amide group, affecting its chemical reactivity and applications.

Uniqueness

4-(3-Aminocarbonylphenyl)-2-nitrobenzoic acid is unique due to the presence of both nitro and amide groups, which confer distinct chemical reactivity and potential for diverse applications. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Properties

IUPAC Name

4-(3-carbamoylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c15-13(17)10-3-1-2-8(6-10)9-4-5-11(14(18)19)12(7-9)16(20)21/h1-7H,(H2,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAUVQNRKSPKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689882
Record name 3'-Carbamoyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-67-4
Record name 3'-Carbamoyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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